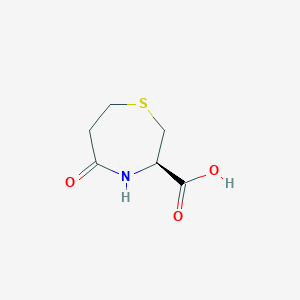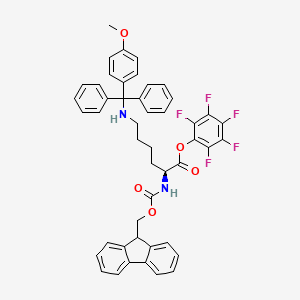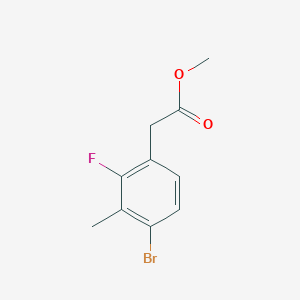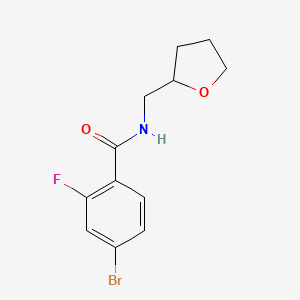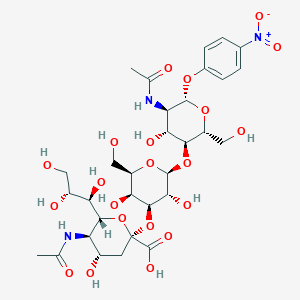
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) is a complex carbohydrate derivative that includes sialic acid (NeuAc), galactose (Gal), N-acetylglucosamine (GlcNAc), and a nitrophenyl group (Ph(4-NO2))
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) typically involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The key steps include:
Glycosylation: The sequential addition of monosaccharides (sialic acid, galactose, and N-acetylglucosamine) using glycosyl donors and acceptors under specific conditions.
Deprotection: Removal of protecting groups to yield the desired oligosaccharide.
Conjugation: Attachment of the nitrophenyl group to the oligosaccharide through a suitable linker.
Industrial Production Methods
Industrial production of such complex glycoconjugates often involves enzymatic synthesis using glycosyltransferases, which offer high specificity and efficiency. This method can be scaled up for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: The hydroxyl groups on the sugar moieties can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted glycoconjugates depending on the reagents used.
Aplicaciones Científicas De Investigación
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) has several applications in scientific research:
Chemistry: Used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: Investigated for its role in cell-cell interactions and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of biosensors and diagnostic tools.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets, such as lectins and glycan-binding proteins. These interactions can modulate various biological pathways, including immune response and cell adhesion. The nitrophenyl group may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
NeuAc(a2-6)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2): Similar structure but with a different linkage between sialic acid and galactose.
NeuAc(a2-3)Gal(b1-3)GlcNAc(b)-O-Ph(4-NO2): Similar structure but with a different linkage between galactose and N-acetylglucosamine.
Uniqueness
NeuAc(a2-3)Gal(b1-4)GlcNAc(b)-O-Ph(4-NO2) is unique due to its specific glycosidic linkages and the presence of the nitrophenyl group, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C31H45N3O21 |
|---|---|
Peso molecular |
795.7 g/mol |
Nombre IUPAC |
(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-22(43)17(9-36)51-29(24(27)45)53-25-18(10-37)52-28(20(23(25)44)33-12(2)39)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47)/t15-,16+,17+,18+,19+,20+,21+,22-,23+,24+,25+,26+,27-,28+,29-,31-/m0/s1 |
Clave InChI |
OUJZEVYPUZNYBL-QKLDUHAXSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |
SMILES canónico |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-[(6-Chloro-3-pyridinyl)methoxy]-3-methoxyphenyl]methyl]-3,4-dimethoxybenzeneethanamine hydrochloride](/img/structure/B14889994.png)

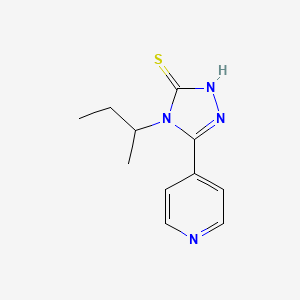
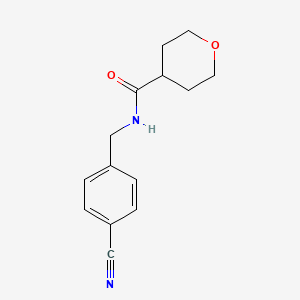
![N-[3-[2-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-biotinamide HCl](/img/structure/B14890041.png)

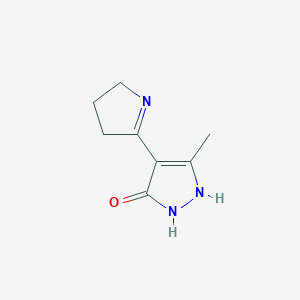

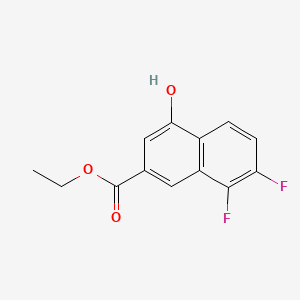
![2-Cyclohexyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-ol](/img/structure/B14890052.png)
